
3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a pyrazole ring with a carboxylic acid group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-bromo-4-fluorophenyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The pyrazole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of pyrazole-5-methanol derivatives.
科学研究应用
3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-fluorophenyl acetate
- 2-Bromo-4-fluorophenol
- 4-Bromo-2-fluorophenol
Uniqueness
3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the pyrazole ring and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C10H6BrFN2O2 |
|---|---|
分子量 |
285.07 g/mol |
IUPAC 名称 |
3-(2-bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-7-3-5(12)1-2-6(7)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
InChI 键 |
SHLREUFHAZAGAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Br)C2=NNC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


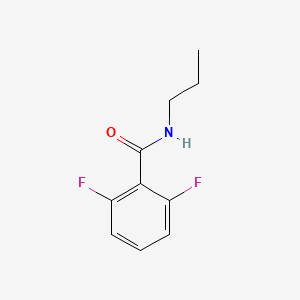
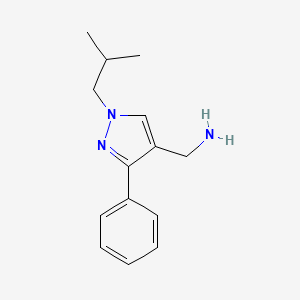
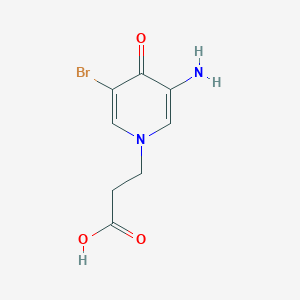

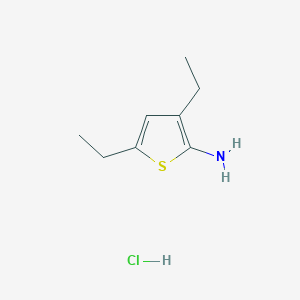
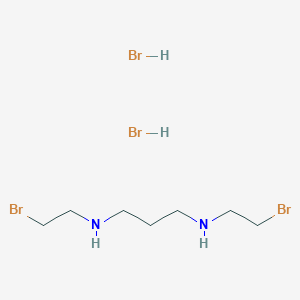
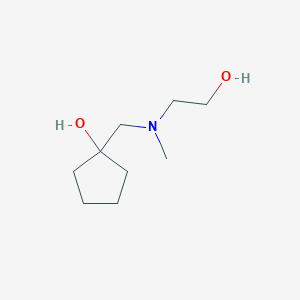
![Bicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13329030.png)
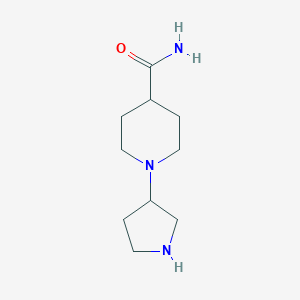
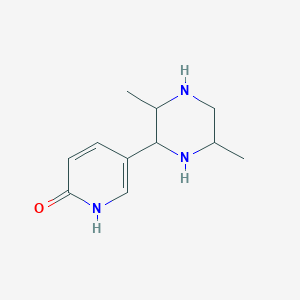
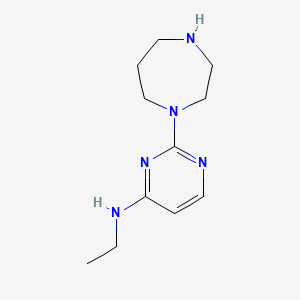
![tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13329043.png)
![6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13329047.png)
![2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13329065.png)
